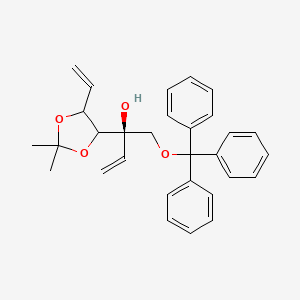
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol typically involves multiple steps, including the formation of the dioxolane ring, the introduction of the ethenyl group, and the attachment of the trityloxy group. Common reagents used in these steps include ethylene glycol, acetone, and trityl chloride. Reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The trityloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethenyl group can yield epoxides, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and resins. Its functional groups allow for cross-linking and other modifications that enhance the properties of these materials.
作用机制
The mechanism of action of (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol involves its interaction with specific molecular targets. For example, the ethenyl group may participate in binding to enzymes or receptors, while the dioxolane ring and trityloxy group contribute to the overall stability and solubility of the compound. The pathways involved in its action depend on the specific application and target molecules.
相似化合物的比较
Similar Compounds
Similar compounds to (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol include other dioxolane derivatives and trityloxy-substituted compounds. Examples include:
- (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-methoxybut-3-en-2-ol
- (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-ethoxybut-3-en-2-ol
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C30H32O4 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC 名称 |
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol |
InChI |
InChI=1S/C30H32O4/c1-5-26-27(34-28(3,4)33-26)29(31,6-2)22-32-30(23-16-10-7-11-17-23,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h5-21,26-27,31H,1-2,22H2,3-4H3/t26?,27?,29-/m1/s1 |
InChI 键 |
WMTZPCWRLXZVGY-VMJMFXBVSA-N |
手性 SMILES |
CC1(OC(C(O1)[C@](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C |
规范 SMILES |
CC1(OC(C(O1)C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


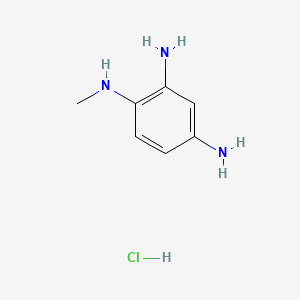
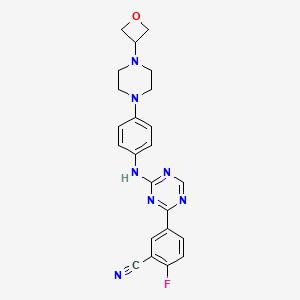
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
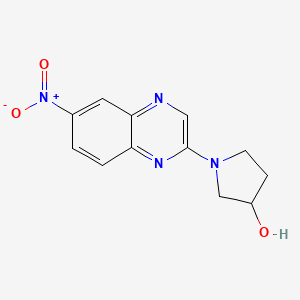
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
![N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid](/img/structure/B14790441.png)
![5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine](/img/structure/B14790442.png)

![[1-[2-[(2-Acetamido-3-hydroxypropanoyl)amino]propanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B14790459.png)
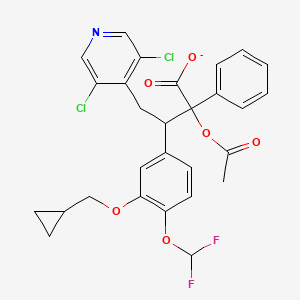
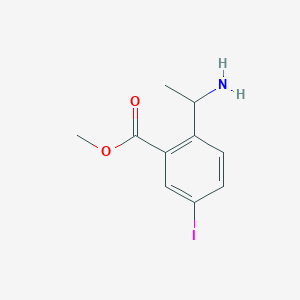

![2-[[5-(Diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrate;hydrochloride](/img/structure/B14790474.png)
![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)
